Ethyl 4-(4-oxopiperidin-1-yl)benzoate Ethyl 4-(4-oxopiperidin-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 25437-95-0
VCID: VC3856370
InChI: InChI=1S/C14H17NO3/c1-2-18-14(17)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-6H,2,7-10H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)N2CCC(=O)CC2
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol

Ethyl 4-(4-oxopiperidin-1-yl)benzoate

CAS No.: 25437-95-0

VCID: VC3856370

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-oxopiperidin-1-yl)benzoate - 25437-95-0

Description

Ethyl 4-(4-oxopiperidin-1-yl)benzoate is an organic compound with a molecular weight of 247.29 g/mol and a CAS number of 25437-95-0 . It is characterized by a benzoate group linked to a piperidinone moiety, which contributes to its unique chemical and biological properties. This compound is primarily used as a building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Synthesis Methods

Ethyl 4-(4-oxopiperidin-1-yl)benzoate can be synthesized through multi-step reactions. A common approach involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate, followed by its reaction with 4-piperidone under controlled conditions to yield the target compound.

Chemical Reactions

Ethyl 4-(4-oxopiperidin-1-yl)benzoate undergoes various chemical reactions:

  • Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.

  • Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

  • Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.

Applications in Scientific Research

Ethyl 4-(4-oxopiperidin-1-yl)benzoate is used as a building block in organic synthesis and has potential applications in medicinal chemistry. Its unique structure makes it valuable for ongoing research and development in various scientific fields.

Comparison with Similar Compounds

Ethyl 4-(4-oxopiperidin-1-yl)benzoate is distinct from other compounds like Ethyl 4-(2-oxopiperidin-1-yl)benzoate due to the position of the oxo group on the piperidine ring. This difference can affect its chemical and biological properties.

CompoundStructureProperties
Ethyl 4-(4-oxopiperidin-1-yl)benzoatePiperidinone ring at the 4-positionModerate stability, potential for biological activity
Ethyl 4-(2-oxopiperidin-1-yl)benzoatePiperidinone ring at the 2-positionKnown for anti-inflammatory and analgesic effects
CAS No. 25437-95-0
Product Name Ethyl 4-(4-oxopiperidin-1-yl)benzoate
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
IUPAC Name ethyl 4-(4-oxopiperidin-1-yl)benzoate
Standard InChI InChI=1S/C14H17NO3/c1-2-18-14(17)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-6H,2,7-10H2,1H3
Standard InChIKey UWOUGBBALATQAZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)N2CCC(=O)CC2
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)N2CCC(=O)CC2
PubChem Compound 12717442
Last Modified Aug 16 2023

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